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molecular formula C12H9N5O B8600070 5-(5-methylpyrazin-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

5-(5-methylpyrazin-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

Cat. No. B8600070
M. Wt: 239.23 g/mol
InChI Key: IEDSBSYAJDDAHF-UHFFFAOYSA-N
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Patent
US08486979B2

Procedure details

The title compound was prepared according to the procedure of Example 8 using N′-hydroxynicotinimidamide (Aldrich) and 5-methylpyrazine-2-carboxylic acid (Aldrich). 1H NMR (300 MHz, CD3OD) δ 2.71 (s, 3 H), 7.66 (ddd, J=8.0, 5.1, 0.8 Hz, 1 H), 8.59 (dt, J=7.9, 1.8 Hz, 1 H), 8.74-8.78 (m, 2 H), 9.33 (dd, J=2.0, 0.8 Hz, 1 H), 9.40 (d, J=1.2 Hz, 1 H) ppm; MS (DCI/NH3) m/z 240 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([NH2:10])[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][CH:5]=1.[CH3:11][C:12]1[N:13]=[CH:14][C:15]([C:18](O)=O)=[N:16][CH:17]=1.N>>[CH3:11][C:12]1[N:13]=[CH:14][C:15]([C:18]2[O:1][N:2]=[C:3]([C:4]3[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=3)[N:10]=2)=[N:16][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C1=CN=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CC(=NC1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N=CC(=NC1)C1=NC(=NO1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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